1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex structure, which includes a tert-butylphenoxy group, ethoxy linkages, and a methoxy-methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps. One common route includes the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then further reacted with additional ethylene oxide to yield 4-tert-butylphenoxyethoxyethanol. Finally, this compound undergoes a reaction with 2-methoxy-4-methylbenzene under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the compound to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy linkages or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The tert-butylphenoxy group can interact with hydrophobic regions of proteins or enzymes, while the ethoxy linkages and methoxy-methylbenzene core may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]piperazine: Contains a piperazine ring instead of the methoxy-methylbenzene core.
4-allyl-1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxybenzene: Similar structure but with an allyl group.
Uniqueness
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its combination of a tert-butylphenoxy group, ethoxy linkages, and a methoxy-methylbenzene core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-17-6-11-20(21(16-17)23-5)26-15-13-24-12-14-25-19-9-7-18(8-10-19)22(2,3)4/h6-11,16H,12-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMRYDQPJRIBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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